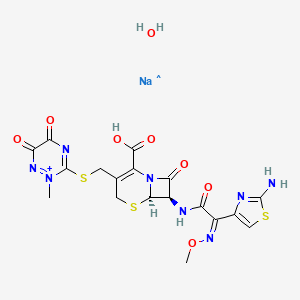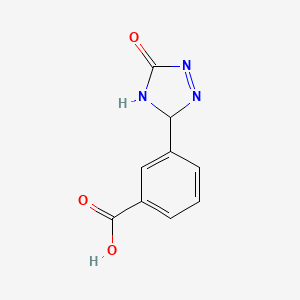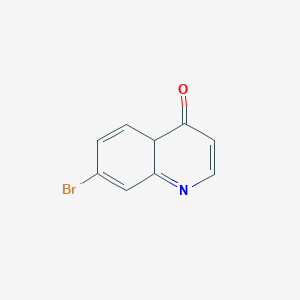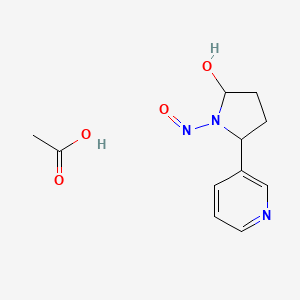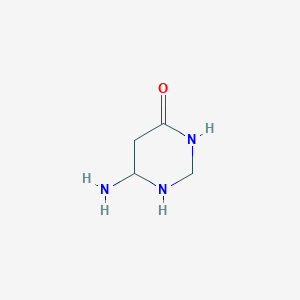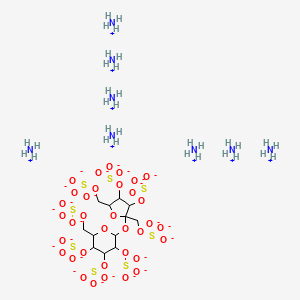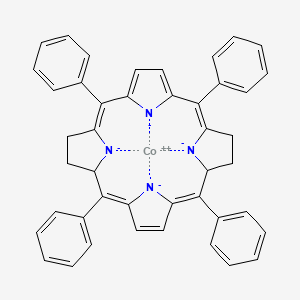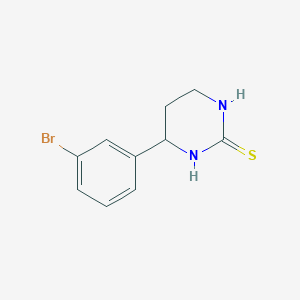
4-(3-Bromophenyl)-1,3-diazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-1,3-diazinane-2-thione is a heterocyclic compound featuring a bromophenyl group attached to a diazinane-2-thione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,3-diazinane-2-thione typically involves the reaction of 3-bromobenzylamine with carbon disulfide and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired diazinane-2-thione ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-(3-Bromophenyl)-1,3-diazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-Bromophenyl)-1,3-diazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also facilitate interactions with specific receptors or ion channels, modulating their function.
類似化合物との比較
Similar Compounds
4-(3-Bromophenyl)-1,3-diazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-(3-Bromophenyl)-1,3-thiazolidine-2-thione: Contains a thiazolidine ring instead of a diazinane ring.
4-(3-Bromophenyl)-1,3-oxazolidine-2-thione: Features an oxazolidine ring.
Uniqueness
4-(3-Bromophenyl)-1,3-diazinane-2-thione is unique due to its specific combination of a bromophenyl group and a diazinane-2-thione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C10H11BrN2S |
|---|---|
分子量 |
271.18 g/mol |
IUPAC名 |
4-(3-bromophenyl)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H11BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-3,6,9H,4-5H2,(H2,12,13,14) |
InChIキー |
DIIOFJAGCHXYOZ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=S)NC1C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


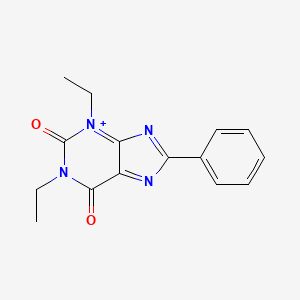
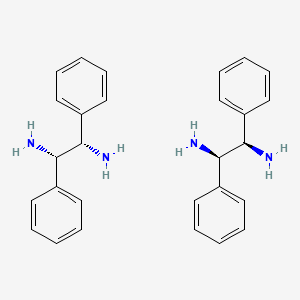
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)


